molecular formula C12H11N3O2 B2864966 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid CAS No. 1285476-29-0

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid

Cat. No.: B2864966
CAS No.: 1285476-29-0
M. Wt: 229.239
InChI Key: MOYTUSIFWRQZSJ-UHFFFAOYSA-N
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Description

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety linked to a 4-methylpyrimidin-2-yl group through an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 4-methylpyrimidine-2-amine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon and hydrogen gas are frequently used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines.

Scientific Research Applications

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various derivatives makes it valuable in research and industrial applications.

Properties

IUPAC Name

3-[(4-methylpyrimidin-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-5-6-13-12(14-8)15-10-4-2-3-9(7-10)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYTUSIFWRQZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285476-29-0
Record name 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid
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